

Application Note: Quantitative Analysis of Iretol by High-Performance Liquid Chromatography (HPLC)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of **Iretol** (2,4,6-trihydroxyanisole) using High-Performance Liquid Chromatography (HPLC) with UV detection. **Iretol**, an intermediate in the synthesis of natural isoflavones, requires accurate quantification for research and pharmaceutical development.[1] This document provides a comprehensive protocol for chromatographic separation, method validation parameters, and data presentation to ensure reproducible results.

Introduction

Iretol, also known as 2-methoxy-1,3,5-benzenetriol, is a phenolic compound that serves as a precursor in the biosynthesis of various isoflavones.[1] Accurate and precise analytical methods are crucial for its quantification in various matrices during research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note outlines a validated HPLC method suitable for the routine analysis of **Iretol**.

Experimental Protocol



This protocol is based on established methods for the analysis of structurally similar phenolic compounds and hydroxyanisoles.

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for the separation of phenolic compounds.
- Chemicals and Reagents:
 - Iretol reference standard (>98% purity)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or ultrapure)
 - Formic acid or Phosphoric acid (analytical grade)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of Iretol:



Parameter	Recommended Condition
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-15 min: 10-50% B15-20 min: 50-90% B20-25 min: 90-10% B25-30 min: 10% B (reequilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	275 nm
Run Time	30 minutes

Note: The optimal detection wavelength for **Iretol** is estimated to be around 275 nm based on the UV absorption characteristics of anisoles and related phenolic compounds. It is advisable to determine the lambda max experimentally using a UV-Vis spectrophotometer.

Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Iretol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.
- Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction method may be required.

Method Validation Summary



The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics based on typical values for HPLC analysis of similar phenolic compounds.[2][3]

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

Table 2: Linearity

Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Regression Equation	y = mx + c

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Mean Recovery (%)	RSD (%)
Low	98.0 - 102.0	< 2.0
Medium	98.0 - 102.0	< 2.0
High	98.0 - 102.0	< 2.0

Table 4: Precision

Precision Level	RSD (%)
Repeatability (Intra-day)	< 2.0
Intermediate Precision (Inter-day)	< 2.0



Table 5: Limits of Detection (LOD) and Quantification

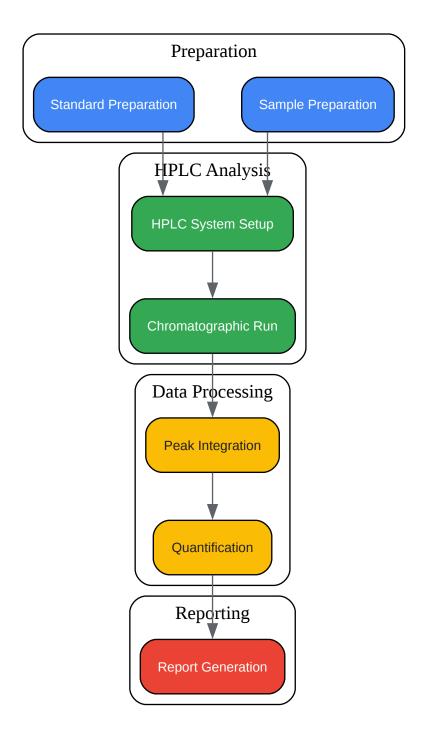
(LOQ)

Parameter	Estimated Value
Limit of Detection (LOD)	~0.1 μg/mL
Limit of Quantification (LOQ)	~0.3 μg/mL

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow for the HPLC analysis of Iretol.





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Caption: General workflow for the HPLC analysis of Iretol.





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Caption: Logical flow for HPLC method development for **Iretol**.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of **Iretol**. The detailed protocol and performance characteristics will enable researchers and scientists to implement this method for routine quality control and research applications. Adherence to the outlined validation procedures will ensure the generation of accurate and reproducible data.

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